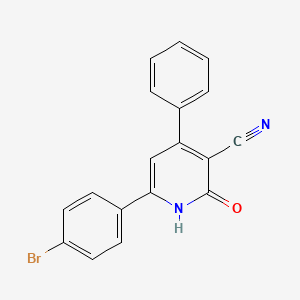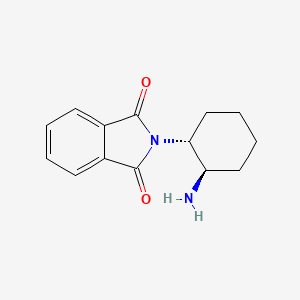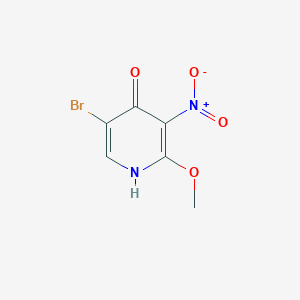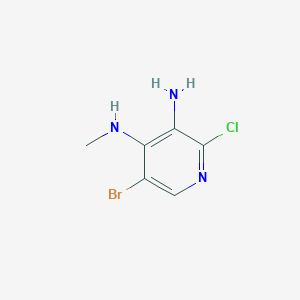
2-(Allylamino)-N-cyclopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-N-cyclopropylbenzamide is an organic compound that features a benzamide core with an allylamino group and a cyclopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-cyclopropylbenzamide typically involves the following steps:
Formation of the Allylamino Group: The allylamino group can be introduced by reacting an appropriate allyl halide with an amine under nucleophilic substitution conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allylamino)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides or other derivatives.
Applications De Recherche Scientifique
2-(Allylamino)-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Allylamino)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamino group can form hydrogen bonds or other interactions with these targets, leading to modulation of their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)-N-cyclopropylbenzamide: Similar structure but with an aminomethyl group instead of an allylamino group.
2-(Allylamino)-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
2-(Allylamino)-N-cyclopropylbenzamide is unique due to the combination of the allylamino and cyclopropyl groups, which confer specific chemical and biological properties that are not present in similar compounds
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-cyclopropyl-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C13H16N2O/c1-2-9-14-12-6-4-3-5-11(12)13(16)15-10-7-8-10/h2-6,10,14H,1,7-9H2,(H,15,16) |
Clé InChI |
LCKSBGXODXPGOC-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=CC=CC=C1C(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)

![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)



![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)

![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)


